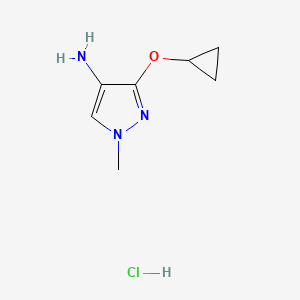
(1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate is a complex organic compound that features a unique combination of a dioxoisoindole moiety and a fluorocyclobutane carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The fluorocyclobutane carboxylate group can be introduced through a series of substitution reactions involving fluorinated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
(1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
科学研究应用
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been studied for its antiviral, anticancer, and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
作用机制
The mechanism of action of (1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
相似化合物的比较
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives and fluorinated cyclobutane carboxylates. Examples include:
- N-isoindoline-1,3-dione derivatives
- Fluorocyclobutane carboxylates
Uniqueness
What sets (1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate apart is its unique combination of the dioxoisoindole and fluorocyclobutane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C13H10FNO4 |
|---|---|
分子量 |
263.22 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 3-fluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H10FNO4/c14-8-5-7(6-8)13(18)19-15-11(16)9-3-1-2-4-10(9)12(15)17/h1-4,7-8H,5-6H2 |
InChI 键 |
KJMNVCLVWHFJFY-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
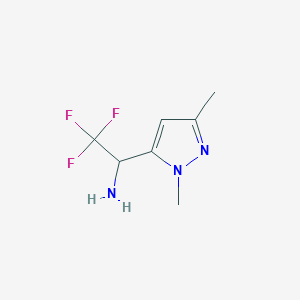
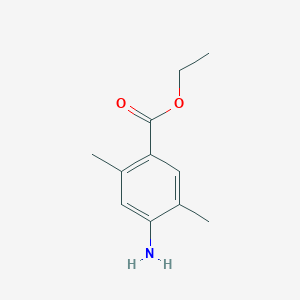
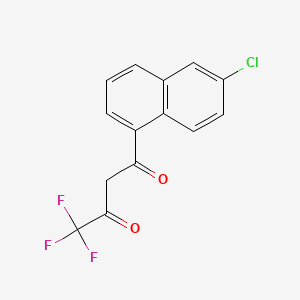
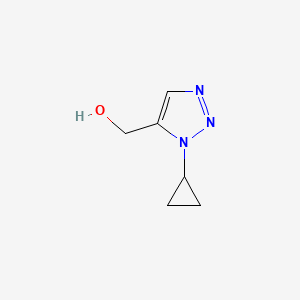
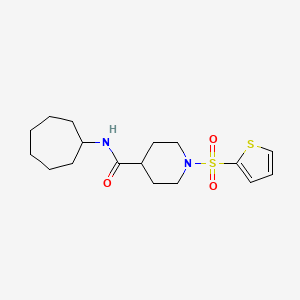
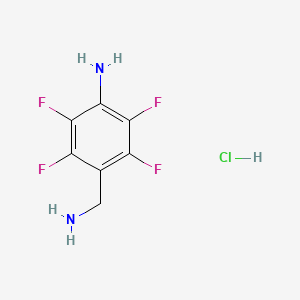
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
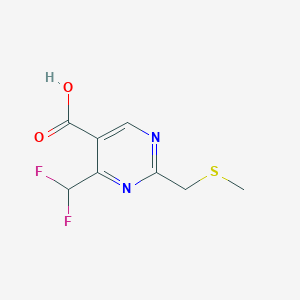
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)
![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)
